4-Methoxy-2,3,6-trimethylbenzenesulfonamide

Macrocyclic polyamine synthesis Protecting group chemistry Bioconjugate chemistry

This benzenesulfonamide derivative is the definitive precursor to the Mtr protecting group. Its unique 4-methoxy-2,3,6-trimethyl substitution pattern provides steric bulk and electronic properties that enable orthogonal deprotection in SPPS. Demonstrated 60% deprotection yield versus 23% for tosyl (Ts) groups in radiopharmaceutical chelator synthesis (e.g., p-NCS-Bz-NOTA). Superior stability under basic SPPS conditions compared to Tos/Mbs groups. Also serves as a substrate for asymmetric Strecker reactions and as a carbonic anhydrase I inhibitor reference (Ki = 3,700 nM).

Molecular Formula C10H15NO3S
Molecular Weight 229.3 g/mol
CAS No. 316831-31-9
Cat. No. B3041547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3,6-trimethylbenzenesulfonamide
CAS316831-31-9
Molecular FormulaC10H15NO3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)N)C)C)OC
InChIInChI=1S/C10H15NO3S/c1-6-5-9(14-4)7(2)8(3)10(6)15(11,12)13/h5H,1-4H3,(H2,11,12,13)
InChIKeyRVZNHBVRNJINRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,3,6-trimethylbenzenesulfonamide (CAS 316831-31-9): A Specialized Mtr Protecting Group and Benzenesulfonamide Building Block


4-Methoxy-2,3,6-trimethylbenzenesulfonamide (CAS 316831-31-9) is a multifunctional benzenesulfonamide derivative characterized by a methoxy group and three methyl substituents on the aromatic ring [1]. It is primarily recognized as the precursor to the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) protecting group, which is widely employed in peptide synthesis and macrocycle construction [1][2]. The compound is also a key building block in asymmetric synthesis, notably in phase-transfer-catalyzed Strecker reactions to generate chiral α-amino nitriles [3], and exhibits inhibitory activity against carbonic anhydrase isoforms [4].

Why 4-Methoxy-2,3,6-trimethylbenzenesulfonamide Cannot Be Replaced by Generic Analogs in Critical Synthetic Steps


Generic substitution with alternative sulfonamide protecting groups or building blocks is not feasible due to the compound's unique balance of steric bulk and electronic properties conferred by the 4-methoxy-2,3,6-trimethyl substitution pattern [1]. This precise architecture dictates a specific acid lability profile that is critical for orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS) and macrocycle formation [1][2]. Substituting a standard p-tolylsulfonyl (Ts) group or a more modern Pbf group will lead to either inadequate protection (premature cleavage) or overly harsh deprotection conditions, resulting in significantly lower yields of the desired product due to side reactions or incomplete cleavage [1][2]. The quantitative evidence below confirms that the Mtr group offers a specific performance window that is not replicated by its closest analogs, making the procurement of this exact compound essential for protocols where its validated cleavage kinetics are required.

4-Methoxy-2,3,6-trimethylbenzenesulfonamide: Quantitative Performance Benchmarks Against Key Comparators


Mtr vs. Ts: Superior Deprotection Yield and Overall Conversion in Macrocycle Synthesis

In the synthesis of 2-(p-benzamidobenzyl)-1,4,7-triazacyclononane, the Mtr protecting group demonstrates a significant advantage over the traditional p-tolylsulfonyl (Ts) group during the final deprotection step. While the Mtr-protected macrocycle formed in a lower yield (34%) compared to the Ts-protected analog (55%) during cyclization, the subsequent acidolytic deprotection with H2SO4 at 90°C afforded the target product in a 60% yield from the Mtr-protected precursor, versus only 23% from the Ts-protected precursor [1]. This 2.6-fold improvement in the critical deprotection step leads to a higher overall conversion of starting material to the deprotected macrocycle (12.6% for Mtr vs. 10.6% for Ts) [1].

Macrocyclic polyamine synthesis Protecting group chemistry Bioconjugate chemistry

Mtr vs. Tos and Mbs: Enhanced Stability in Peptide Synthesis for Improved Orthogonality

The Mtr protecting group offers a distinct stability profile compared to other aryl-sulfonyl protecting groups. For the protection of the imidazole ring of histidine (Nim), the Nim-Mtr group was found to be more stable than both the Nim-Tos (p-toluenesulfonyl) and Nim-Mbs (p-methoxybenzenesulfonyl) groups in the presence of triethylamine, a common base used in peptide coupling reactions [1]. This enhanced stability translates to fewer premature deprotection events during solid-phase peptide synthesis (SPPS), which is crucial for maintaining high crude peptide purity and yield.

Peptide synthesis Protecting group strategy Solid-phase synthesis

Carbonic Anhydrase Inhibition: Moderate Activity Against CA-I as a Tool Compound

4-Methoxy-2,3,6-trimethylbenzenesulfonamide acts as an inhibitor of human carbonic anhydrase I (CA-I). In a CO2 hydration-based stopped-flow assay, the compound exhibited a Ki value of 3,700 nM against CA-I [1]. This level of activity, while not in the low nanomolar range of some clinical inhibitors, positions it as a useful tool compound for studying CA-I mediated processes or for use in assays where potent inhibition is not required.

Enzyme inhibition Carbonic anhydrase Drug discovery

Physical Property Differentiation: Calculated LogP and TPSA for Solubility and Permeability Profiling

Computational analysis of 4-methoxy-2,3,6-trimethylbenzenesulfonamide reveals a calculated octanol-water partition coefficient (LogP) of 1.6 and a topological polar surface area (TPSA) of 77.8 Ų [1]. These values provide a baseline for predicting its solubility and membrane permeability compared to other benzenesulfonamide analogs. For instance, the unsubstituted benzenesulfonamide has a LogP of approximately 0.31 and a TPSA of 68.5 Ų, indicating that the additional methyl and methoxy groups on the target compound increase lipophilicity and moderately increase polar surface area, which influences its behavior in biological assays and formulation.

ADME prediction Physicochemical property Drug design

4-Methoxy-2,3,6-trimethylbenzenesulfonamide: High-Value Application Scenarios for Procurement and Use


Synthesis of Macrocyclic Chelators for Radiopharmaceuticals

The compound is the precursor to the Mtr protecting group, which is critical for the high-yielding synthesis of bifunctional chelators like 2-(p-NCS-Bz)-NOTA used in radiopharmaceuticals. As demonstrated by McMurry et al., the Mtr group's 60% deprotection yield versus 23% for the Ts group is a decisive advantage in multi-step syntheses where overall yield is paramount [1].

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Base-Stable Protection

In SPPS protocols that involve extended exposure to basic conditions (e.g., triethylamine), the Mtr group offers superior stability compared to Tos and Mbs groups, reducing premature deprotection and improving crude peptide purity [2]. This makes it a preferred choice for synthesizing complex peptides containing histidine or lysine residues.

Asymmetric Catalysis and Chiral Building Block Synthesis

The compound serves as a key substrate in the phase-transfer-catalyzed asymmetric Strecker reaction to generate enantiomerically enriched N-arylsulfonyl α-amino nitriles, valuable chiral building blocks for pharmaceutical synthesis [3]. Its specific sulfonamide moiety is integral to the reaction's selectivity.

Carbonic Anhydrase Tool Compound for Assay Development

With a well-defined Ki of 3,700 nM against human carbonic anhydrase I [4], this compound can be used as a moderate-affinity inhibitor in biochemical assays to calibrate enzyme activity or to serve as a reference compound when developing novel CA inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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